2-(4-methoxyphenoxy)-N-(quinolin-8-yl)acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that features a quinoline ring attached to an acetamide group, which is further substituted with a 4-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the quinoline derivative with acetic anhydride or acetyl chloride under basic conditions.
Attachment of the 4-Methoxyphenoxy Group: The final step involves the nucleophilic substitution reaction where the acetamide derivative reacts with 4-methoxyphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typically used.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-quinolin-8-ylacetamide.
Reduction: Formation of 2-(4-methoxyphenoxy)-N-tetrahydroquinolin-8-ylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(quinolin-8-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenoxy)-N-quinolin-8-ylacetamide
- 2-(4-ethoxyphenoxy)-N-quinolin-8-ylacetamide
- 2-(4-chlorophenoxy)-N-quinolin-8-ylacetamide
Uniqueness
2-(4-methoxyphenoxy)-N-(quinolin-8-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-14-7-9-15(10-8-14)23-12-17(21)20-16-6-2-4-13-5-3-11-19-18(13)16/h2-11H,12H2,1H3,(H,20,21) |
InChI Key |
DZVYFLJWWZKTDJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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